3,5-Dichloro-2-methylpyrazine
Overview
Description
3,5-Dichloro-2-methylpyrazine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methyl group at the 2nd position on the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-methylpyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-methylpyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 3,5-dichloropyrazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazines with various functional groups.
Oxidation: 3,5-Dichloropyrazine-2-carboxylic acid.
Reduction: 3,5-Dichloropyrazine.
Scientific Research Applications
3,5-Dichloro-2-methylpyrazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-methylpyrazine is primarily related to its ability to interact with biological macromolecules. The chlorine atoms and the pyrazine ring facilitate binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
- 2,6-Dichloropyrazine
- 3,5-Dichloropyridine
- 2,5-Dichloro-3-methylpyrazine
Comparison: 3,5-Dichloro-2-methylpyrazine is unique due to the specific positioning of its chlorine atoms and methyl group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-38-8 | |
Record name | 3,5-Dichloro-2-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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